Erythromycin Ethyl Succinate-D6 is a derivative of erythromycin, an antibiotic used to treat various bacterial infections. The compound is characterized by its ethyl succinate ester structure, which enhances its pharmacological properties compared to its parent compound. Erythromycin Ethyl Succinate-D6 is primarily utilized in scientific research, particularly in the development of analytical methods and quality control applications.
The synthesis of Erythromycin Ethyl Succinate-D6 involves several steps, typically starting from erythromycin thiocyanate. The preparation method includes:
The synthesis process aims to minimize the use of acid-binding agents and alkali solutions, enhancing environmental sustainability while reducing production costs .
Erythromycin Ethyl Succinate-D6 features a complex molecular structure typical of macrolide antibiotics. The structure includes:
The molecular weight of Erythromycin Ethyl Succinate-D6 is approximately 843.09 g/mol . Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Erythromycin Ethyl Succinate-D6 participates in various chemical reactions, primarily involving esterification and hydrolysis:
These reactions are crucial for understanding the stability and reactivity of the compound under different conditions.
Erythromycin Ethyl Succinate-D6 exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, blocking peptide bond formation during translation. This mechanism leads to the cessation of bacterial growth, making it effective against a variety of Gram-positive bacteria and some Gram-negative bacteria .
Erythromycin Ethyl Succinate-D6 exhibits several notable physical and chemical properties:
Analytical techniques such as thermogravimetric analysis and differential scanning calorimetry can provide insights into its thermal stability and phase transitions .
Erythromycin Ethyl Succinate-D6 has several applications in scientific research:
Erythromycin Ethyl Succinate-D6 (EES-D6) is a deuterated isotopologue of the semi-synthetic macrolide antibiotic erythromycin ethyl succinate. Its molecular formula is C₄₃H₆₉D₆NO₁₆, with a molecular weight of 868.09 g/mol, reflecting the incorporation of six deuterium atoms into the parent compound (C₄₃H₇₅NO₁₆; MW 862.05 g/mol) [1] [10]. The core structure retains erythromycin's characteristic 14-membered macrocyclic lactone ring (erythronolide), linked to two deoxy sugar moieties (desosamine and cladinose). The ethyl succinate ester group is attached at the 2'-position of the desosamine sugar, serving as a prodrug modification to enhance oral bioavailability [5] [9]. Key chiral centers include 10 asymmetric carbons in the aglycone and additional stereogenic centers in the sugar units, with deuterium substitutions strategically placed to minimize steric alterations [1] [4].
Table 1: Atomic Composition of Erythromycin Ethyl Succinate-D6
Component | Standard Compound (C₄₃H₇₅NO₁₆) | Deuterated Form (C₄₃H₆₉D₆NO₁₆) |
---|---|---|
Molecular Weight | 862.05 g/mol | 868.09 g/mol |
Deuterium Substitution | N/A | 6 atoms at dimethylamino group |
Key Functional Groups | Lactone ring, desosamine, cladinose, ethyl succinate ester | Identical with isotopic labeling |
Deuterium labeling in EES-D6 occurs exclusively at the N,N-dimethylamino group (-N(CD₃)₂) of the desosamine sugar, replacing all six hydrogen atoms of the two methyl groups with deuterium [1] [10]. This selective substitution is confirmed by:
Table 2: Isotopic Distribution Profile of EES-D6
Substitution Site | Chemical Environment | Number of D Atoms | Role in Molecular Function |
---|---|---|---|
Desosamine sugar | N,N-dimethylamino group (-N(CD₃)₂) | 6 | Target for metabolic demethylation; crucial for bacterial ribosome binding |
Deuteration induces subtle but measurable changes in EES-D6's physicochemical behavior compared to its non-deuterated counterpart:
Table 3: Structural and Dynamic Parameters of Deuterated vs. Non-Deuterated Forms
Property | Erythromycin Ethyl Succinate | Erythromycin Ethyl Succinate-D6 | Functional Implication |
---|---|---|---|
N-CH₃ Bond Dissociation Energy | ~90 kcal/mol | ~96 kcal/mol (N-CD₃) | Reduced oxidative demethylation rate |
Crystal Density | 1.1417 g/cm³ (estimate) | ~1.145 g/cm³ (predicted) | Altered crystal lattice organization |
Aqueous Solubility | Practically insoluble | Practically insoluble | No significant formulation changes |
Comprehensive Compound Nomenclature
Table 4: Systematic and Common Names for Erythromycin Ethyl Succinate-D6
Nomenclature Type | Name |
---|---|
IUPAC Name | (2S,3R,4S,6R)-4-(Dimethyl-d₆-amino)-2-(((3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyl-2,10-dioxooxacyclotetradecan-6-yl)oxy)-6-methyltetrahydro-2H-pyran-3-yl ethyl succinate [1] |
Common Synonyms | Erythromycin Mono(ethyl Succinate)-D6; EES-D6; Anamycin-D6; Arpimycin-D6 [4] |
Chemical Abstracts Service (CAS) Registry | 1264-62-6 (Unlabeled Parent) [1] [7] |
Linear Formula | C₄₃H₆₉D₆NO₁₆ [10] |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: